Sulfarsphenamine

描述

BenchChem offers high-quality Sulfarsphenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfarsphenamine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

618-82-6 |

|---|---|

分子式 |

C14H14As2N2Na2O8S2 |

分子量 |

598.2 g/mol |

IUPAC 名称 |

disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate |

InChI |

InChI=1S/C14H16As2N2O8S2.2Na/c19-13-3-1-9(5-11(13)17-7-27(21,22)23)15-16-10-2-4-14(20)12(6-10)18-8-28(24,25)26;;/h1-6,17-20H,7-8H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI 键 |

BPRGSDPGYCSOSJ-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |

规范 SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |

其他CAS编号 |

618-82-6 |

产品来源 |

United States |

The Double-Edged Sword: A Technical History of Organoarsenic Compounds in Medicine

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, arsenic has been synonymous with poison. Yet, in a paradox that highlights the fine line between toxin and therapy, its compounds have also carved out a significant and dramatic history in medicine. From ancient traditional remedies to the first "magic bullet" that launched the era of chemotherapy, and to its modern resurgence in oncology, the story of organoarsenic compounds is one of ingenuity, systematic science, and the perpetual quest to selectively target disease.[1] This technical guide provides an in-depth review of the pivotal organoarsenic compounds that have shaped modern pharmacology, detailing their development, mechanisms of action, and the experimental foundations upon which they were built. It is intended for professionals in the fields of drug discovery, pharmacology, and medicinal chemistry to provide a comprehensive historical and technical context to this unique class of therapeutic agents.

Early History: From Ancient Remedies to the First Synthetics

The medicinal use of arsenic-containing substances can be traced back over 2,400 years, with arsenic sulfides like realgar and orpiment being used in traditional Chinese and Greco-Roman medicine to treat a variety of ailments, including ulcers and skin diseases.[2][3] In the 18th century, Fowler's solution, a 1% potassium arsenite solution, was developed and used to treat conditions ranging from asthma to leukemia.[2]

The era of synthetic organoarsenicals began in 1859 when Antoine Béchamp synthesized a compound by heating arsenic acid with aniline, which he named Atoxyl (aminophenyl arsonic acid).[4] Initially believed to be non-toxic, Atoxyl was later found to have potent trypanocidal (parasite-killing) activity and was used to treat sleeping sickness (African trypanosomiasis) starting in 1905.[4][5] However, its promise was severely limited by its toxicity, particularly its tendency to cause optic nerve atrophy and blindness. It was the very toxicity and therapeutic potential of Atoxyl that captured the attention of German physician and scientist Paul Ehrlich, setting the stage for a revolution in medicine.

The "Magic Bullet" Era: Paul Ehrlich and Salvarsan

Paul Ehrlich envisioned a "Zauberkugel" or "magic bullet"—a compound that could be specifically targeted to kill pathogenic microbes without harming the host's cells.[6] This concept, born from his work with tissue-staining dyes, laid the foundation for modern chemotherapy.[7] Starting with the dangerously toxic Atoxyl, Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, embarked on a systematic campaign to synthesize and screen hundreds of arsenic derivatives, seeking a compound with high therapeutic efficacy and low toxicity.[1][7]

This methodical approach, a new paradigm for drug discovery, led them to their 606th compound: arsphenamine (B1667614).[1] In 1909, Hata demonstrated that Compound 606 was remarkably effective against the spirochete Treponema pallidum, the causative agent of syphilis, in infected rabbits.[1] Commercially introduced in 1910 under the trade name Salvarsan, it was the first truly effective, rationally designed treatment for syphilis, a disease previously treated with highly toxic and often ineffective inorganic mercury compounds.[1][8] Salvarsan, however, was difficult to administer and unstable in air.[1][3] This led to the development of Neosalvarsan (Compound 914) in 1912, a more soluble and less toxic derivative that became the standard of care for syphilis until the advent of penicillin in the 1940s.[9][10]

Data Summary: Salvarsan and Neosalvarsan

| Compound | Indication | Typical Dosage (Early 20th Century) | Efficacy | Notable Toxicities |

| Salvarsan (Arsphenamine) | Syphilis, Trypanosomiasis | 0.3 - 0.6 g, administered intravenously.[3] | Highly effective, especially in early-stage syphilis, leading to rapid resolution of lesions.[3] By the end of 1910, ~65,000 doses had been administered.[11][12] | Painful injection, fever, rashes, liver damage, neurotoxicity. Improper preparation could lead to oxidation and increased toxicity.[1][3] |

| Neosalvarsan (Neoarsphenamine) | Syphilis | Intravenous administration; noted as being easier to prepare and more soluble than Salvarsan.[2][9] | Slightly less effective than Salvarsan but better tolerated.[9] | Similar to Salvarsan but generally less severe; side effects like nausea and vomiting were common.[9] |

Continued Fight Against Parasites: Tryparsamide and Melarsoprol

The success of Salvarsan spurred further development of organoarsenicals for other parasitic diseases.

-

Tryparsamide: Developed in 1919, this pentavalent arsenical was a derivative of Atoxyl. It was the first drug capable of crossing the blood-brain barrier to treat the second, neurological stage of African trypanosomiasis.[4][5] Like Atoxyl, however, its utility was limited by its potential to cause optic nerve damage.[13]

-

Melarsoprol: Introduced in 1949, Melarsoprol became the mainstay for treating late-stage African trypanosomiasis for decades.[5] A trivalent arsenical, it is a complex of melarsen (B1215594) oxide and the chelating agent dimercaprol (B125519) (British Anti-Lewisite), which helps reduce its toxicity.[14] It is highly effective but notoriously toxic, causing a range of severe side effects, including a fatal reactive encephalopathy in a percentage of patients.[15] Its use has been colloquially described as "arsenic in antifreeze."

Data Summary: Melarsoprol

| Compound | Indication | Dosage Regimen | Efficacy | Notable Toxicities |

| Melarsoprol | Late-stage African Trypanosomiasis (T. b. rhodesiense and T. b. gambiense) | 2–3.6 mg/kg/day intravenously for 3-4 days, often in repeated series.[15] | Cures about 95% of people with late-stage disease.[15] | High Toxicity : Reactive encephalopathy (can be fatal), peripheral neuropathy, hypertension, kidney and liver damage. Treatment mortality rate is approximately 1–5%.[15] |

Modern Renaissance: Arsenic in Oncology

After falling out of favor with the rise of modern antibiotics, arsenicals experienced a remarkable resurgence in the late 20th century. This was driven by research in China which demonstrated that arsenic trioxide (As₂O₃), a compound used in traditional medicine, could induce high rates of remission in patients with acute promyelocytic leukemia (APL).[16]

APL is characterized by a specific chromosomal translocation that produces the oncogenic PML-RARα fusion protein. Arsenic trioxide was found to directly target this protein for degradation, leading to cancer cell differentiation and apoptosis (programmed cell death).[8][15] This discovery led to the FDA approval of arsenic trioxide (Trisenox®) in 2000 for the treatment of relapsed or refractory APL, marking a new chapter for arsenic as a targeted cancer therapy.[16]

Data Summary: Arsenic Trioxide (ATO) in APL

| Compound | Indication | Dosage Regimen | Efficacy | Notable Toxicities |

| Arsenic Trioxide (Trisenox®) | Relapsed/Refractory Acute Promyelocytic Leukemia (APL); also used in front-line therapy. | Induction: 0.15 mg/kg/day IV until bone marrow remission.[17] | High Remission Rates: Induces complete remission in 85-90% of relapsed APL patients.[4][18] | QTc interval prolongation, liver toxicity, differentiation syndrome, leukocytosis, gastrointestinal effects. Generally manageable.[17] |

Experimental Protocols & Methodologies

Ehrlich's Systematic Screening Workflow for Salvarsan

Paul Ehrlich's success was not accidental but the result of a pioneering systematic drug discovery process. This workflow established a paradigm that remains the foundation of modern pharmaceutical research.[6][7]

-

Lead Compound Identification: The process began with a known bioactive but toxic compound, Atoxyl.

-

Rational Synthesis of Derivatives: Chemists, led by Alfred Bertheim, systematically modified the chemical structure of Atoxyl to create a large library of new organoarsenic compounds. The goal was to dissociate the therapeutic (parasitotropic) effects from the toxic (organotropic) effects.[9]

-

In Vitro Screening (Initial concept): While initial tests were often conducted directly in vivo, Ehrlich's work established the principle of screening compounds for antimicrobial activity.

-

In Vivo Efficacy Testing: The newly synthesized compounds were methodically tested for their curative power in established animal models. For syphilis, Sahachiro Hata developed a rabbit model, which was crucial for testing the hundreds of candidates.[2]

-

Toxicity Assessment: Each compound was evaluated for its harmful effects on the host animal. The therapeutic index—the ratio of the maximum tolerated dose to the minimum curative dose—was a key metric.

-

Selection and Clinical Trials: Compound 606 (arsphenamine) was selected based on its superior therapeutic index in the rabbit model. It then moved into carefully controlled human clinical studies before its release as Salvarsan.[11][12]

Synthesis of Salvarsan (Arsphenamine)

The synthesis of Salvarsan was a significant challenge, with early methods being unreliable.[19] A more reproducible two-step synthesis was later developed, starting from 3-nitro-4-hydroxyphenylarsonic acid.[19]

Step 1: Reduction of the Nitro Group

-

3-Nitro-4-hydroxyphenylarsonic acid is dissolved in an aqueous solution of sodium hydroxide (B78521) and cooled to 0°C.[19]

-

Sodium dithionite (B78146) (Na₂S₂O₄) is added to the solution. The dithionite selectively reduces the nitro group (-NO₂) to an amino group (-NH₂).[19]

-

Concentrated hydrochloric acid is then added to precipitate the intermediate product, 3-amino-4-hydroxyphenylarsonic acid.[19]

-

The crude product is collected by filtration and can be purified by redissolving in dilute HCl, treating with charcoal, and re-precipitating with sodium acetate.[19]

Step 2: Reduction of the Arsonic Acid Group

-

The purified 3-amino-4-hydroxyphenylarsonic acid is dissolved in a mixture of hypophosphorous acid (H₃PO₂) and hydriodic acid (HI) as a catalyst.[19]

-

The mixture is heated, causing the pentavalent arsonic acid group (-AsO(OH)₂) to be reduced and to couple, forming the arsenic-arsenic single bonds of the final product.[19]

-

Upon cooling, Arsphenamine hydrochloride (Salvarsan) precipitates as a pale-yellow powder, which is filtered, washed, and dried under vacuum.[19]

Synthesis of Melarsoprol (via Melarsen Oxide)

Melarsoprol is formed by the condensation of its precursor, Melarsen Oxide, with dimercaprol. The synthesis of Melarsen Oxide is a multi-step process starting from p-arsanilic acid.[14][16][20]

Step 1: Synthesis of Melarsen Acid

-

The process begins with the reaction of p-arsanilic acid with cyanuric chloride (trichlorotriazine).[14][16]

-

This is followed by a reaction with aqueous ammonia (B1221849) to substitute the remaining chlorine atoms on the triazine ring, forming the pentavalent intermediate, Melarsen Acid.[16][20]

Step 2: Reduction to Melarsen Oxide

-

Melarsen Acid is then reduced in a solution containing sulfur dioxide (SO₂), hydrochloric acid (HCl), and a catalytic amount of hydriodic acid (HI).[14][20]

-

This step reduces the pentavalent arsenic (AsV) to the trivalent state (AsIII), yielding the key precursor, Melarsen Oxide.[14]

Step 3: Condensation to form Melarsoprol

-

Finally, Melarsen Oxide is reacted (condensed) with 2,3-dimercaptopropanol (dimercaprol, or BAL).

-

This reaction forms a stable five-membered dithiaarsolane ring, yielding the final drug product, Melarsoprol.

Mechanisms of Action & Signaling Pathways

Melarsoprol: Disrupting Trypanosome Redox Metabolism

Melarsoprol itself is a prodrug. Inside the body, it is metabolized to its active form, melarsen oxide.[15] The trypanosome parasite actively transports melarsen oxide into the cell. Its mechanism of action is centered on the disruption of a unique thiol-based redox system found in trypanosomes but not in their mammalian hosts.

-

Uptake: Melarsen oxide is taken up by the parasite.

-

Adduct Formation: Inside the cell, it rapidly reacts with trypanothione (B104310), a molecule unique to these parasites that protects them from oxidative stress. This forms a toxic adduct known as Mel T.[15]

-

Enzyme Inhibition: Mel T is a potent inhibitor of the enzyme trypanothione reductase, which is essential for regenerating trypanothione and maintaining the parasite's redox balance.[15]

-

Cell Death: The inhibition of this critical pathway leads to a buildup of oxidative stress and disrupts cellular energy production, ultimately killing the parasite.[21]

Arsenic Trioxide (ATO): Targeted Degradation in APL

The efficacy of arsenic trioxide in APL is a prime example of targeted therapy. Its mechanism is directly linked to the oncoprotein that drives the disease, PML-RARα.

-

Direct Binding: ATO directly binds to cysteine residues within the PML portion of the PML-RARα fusion protein.[8][15]

-

Oligomerization & SUMOylation: This binding induces a conformational change and oligomerization (clumping) of the PML-RARα proteins. This change promotes the attachment of Small Ubiquitin-like Modifier (SUMO) proteins.[15]

-

Proteasomal Degradation: The SUMOylated PML-RARα is then recognized by the cell's machinery and targeted for degradation by the proteasome, effectively eliminating the oncogenic driver of the leukemia.[8][22]

-

Apoptosis Induction: In addition to protein degradation, ATO also generates reactive oxygen species (ROS) within the cancer cells. This oxidative stress triggers the mitochondrial pathway of apoptosis, activating caspases and leading to programmed cell death.[8][23]

Conclusion and Future Perspectives

The history of organoarsenic compounds in medicine is a compelling narrative of scientific evolution. From the empirical use of ancient remedies to the dawn of rational drug design with Ehrlich's "magic bullet," these compounds have repeatedly forced a re-evaluation of the relationship between toxicity and therapy. While the development of safer alternatives like penicillin led to the decline of arsenicals for infectious diseases, their story was not over. The successful repurposing of arsenic trioxide as a highly effective, targeted agent in oncology demonstrates that even ancient medicines can find new life through modern molecular understanding.

The major drawback remains toxicity. Future research in this area will likely focus on developing novel organoarsenicals with an improved therapeutic index. By building on the chemical and biological lessons learned over the last century, it may be possible to design new compounds that retain the potent, targeted efficacy of their predecessors while minimizing harm to the patient, continuing the long and complex legacy of arsenic in the pharmacopeia.

References

- 1. Arsphenamine - Wikipedia [en.wikipedia.org]

- 2. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 3. Of Syphilis and Salvarsan: The danger and promise of cure - Dittrick Medical History Center [artsci.case.edu]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. testbook.com [testbook.com]

- 7. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Arsenic Trioxide? [synapse.patsnap.com]

- 9. Neosalvarsan [bionity.com]

- 10. thehindu.com [thehindu.com]

- 11. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jameslindlibrary.org [jameslindlibrary.org]

- 13. Tryparsamide | C8H10AsN2NaO4 | CID 23665572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Arsenic trioxide controls the fate of the PML-RARalpha oncoprotein by directly binding PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US5459263A - Medicinal products and pure preparations of melarsomine dihydrochloride, process for obtaining them and intermediate products obtained - Google Patents [patents.google.com]

- 17. ashpublications.org [ashpublications.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. scispace.com [scispace.com]

- 20. Melarsen Oxide synthesis - chemicalbook [chemicalbook.com]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

The Advent of Chemotherapy: A Technical Guide to Paul Ehrlich's Development of Arsenical Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a "Magic Bullet"

At the turn of the 20th century, the medical world was grappling with infectious diseases, with limited and often highly toxic treatment options. It was in this environment that German physician and scientist Paul Ehrlich conceived of the revolutionary idea of a "magic bullet" (Zauberkugel)—a compound that could selectively target and destroy pathogenic organisms without harming the host. This concept laid the foundation for modern chemotherapy.[1][2] Ehrlich's pioneering work, deeply rooted in his "side-chain theory" of immunity, systematically explored the therapeutic potential of chemical compounds, culminating in the development of the first effective treatments for syphilis.[3][4] This guide provides an in-depth technical overview of Ehrlich's development of arsenical drugs, focusing on the core science, experimental methodologies, and quantitative data that marked this milestone in medical history.

From Atoxyl to Salvarsan: A Journey of Chemical Modification

Ehrlich's research into arsenicals began with Atoxyl, a compound that showed promise against trypanosomes, the parasites responsible for sleeping sickness.[5] However, Atoxyl's high toxicity, particularly its propensity to cause optic nerve damage, rendered it unsuitable for widespread clinical use.[6] A pivotal moment in Ehrlich's research was the correction of Atoxyl's chemical structure. In collaboration with chemist Alfred Bertheim, Ehrlich determined that Atoxyl was p-aminophenylarsonic acid, not an anilide of arsenic acid as previously believed. This corrected structure, with its free amino group, opened the door for systematic chemical modifications.[5][7]

Ehrlich and his team, including the Japanese bacteriologist Sahachiro Hata, embarked on a mission to synthesize and screen hundreds of Atoxyl derivatives.[8] Their goal was to increase the "parasitotropism" (affinity for the parasite) while decreasing the "organotropism" (affinity for the host's tissues). This systematic approach, a hallmark of modern drug development, led them to compound number 606.[9]

The Synthesis of Compound 606 (Salvarsan)

The synthesis of Salvarsan (arsphenamine) was a multi-step process. A two-step synthesis was developed to produce a sulfur-free final product. The process involved the reduction of 3-nitro-4-hydroxyphenylarsonic acid.[5]

Diagram of the Chemical Evolution

Caption: The developmental pathway from the toxic Atoxyl to the therapeutic Salvarsan and the improved Neosalvarsan.

Experimental Protocols: The Rabbit Model of Syphilis

The breakthrough with Salvarsan would not have been possible without a reliable animal model for syphilis. Sahachiro Hata, who had experience in this area, established a rabbit model of the disease, which was crucial for testing the efficacy of the synthesized compounds.[10][11]

Key Experimental Steps:

-

Induction of Syphilis: Rabbits were infected with Treponema pallidum, the bacterium that causes syphilis. Hata obtained a strain of scrotal syphilis from the University of Verona for his experiments.[11]

-

Compound Administration: The arsenical compounds, including Salvarsan, were administered to the infected rabbits.

-

Observation and Assessment: The researchers meticulously observed the rabbits for signs of recovery, including the healing of syphilitic lesions.

-

Confirmation of Cure: A complete cure was determined by the disappearance of clinical symptoms and the absence of the pathogenic spirochetes upon examination.

Experimental Workflow Diagram

Caption: The systematic workflow of Ehrlich and Hata's experimental chemotherapy for syphilis.

Quantitative Data: Efficacy and Toxicity

Ehrlich's work was notable for its quantitative approach to chemotherapy. The seminal publication of his and Hata's findings, "Die experimentelle Chemotherapie der Spirillosen" (The Experimental Chemotherapy of Spirilloses), contained detailed tables of their experimental results.[3][12][13]

Table 1: Comparative Efficacy and Toxicity of Arsenical Compounds in Rabbits

| Compound | Compound Number | Therapeutic Dose (Dosis Therapeutica) | Toxic Dose (Dosis Toxica) | Chemotherapeutic Index (Therapeutic/Toxic Dose Ratio) | Outcome in Syphilitic Rabbits |

| Atoxyl | - | High, often ineffective | Low (High Toxicity) | Very Low | Limited efficacy, significant side effects (e.g., blindness) |

| Arsphenamine (B1667614) (Salvarsan) | 606 | Effective at low doses | Higher than therapeutic dose | Favorable | Complete cure within three weeks with no fatalities in initial successful trials.[10] |

| Neoarsphenamine (Neosalvarsan) | 914 | Similar to Salvarsan | Higher than Salvarsan | More Favorable | Effective cure with improved solubility and reduced toxicity compared to Salvarsan.[2] |

The Advent of Neosalvarsan: An Improvement on the "Magic Bullet"

Despite the success of Salvarsan, its administration was cumbersome due to its poor solubility and the need for a complex preparation process before injection. Furthermore, it was not without side effects.[2] In 1912, Ehrlich's team developed Neosalvarsan (compound 914), a derivative of Salvarsan that was more soluble and less toxic.[2][9] This made the treatment more practical and safer for clinical use, and Neosalvarsan became the standard treatment for syphilis until the advent of penicillin in the 1940s.[2][14]

Ehrlich's Side-Chain Theory: The Theoretical Framework

Ehrlich's entire approach to chemotherapy was guided by his "side-chain theory." He postulated that cells have "side-chains" or receptors that bind to specific substances, including nutrients and toxins. He extended this theory to the concept of drug action, envisioning that a drug must have a specific affinity for receptors on the pathogenic organism to be effective. This theoretical framework provided the intellectual impetus for the rational design and systematic screening of compounds.[3]

Diagram of Ehrlich's Side-Chain Theory in Drug Development

Caption: Ehrlich's side-chain theory applied to the action of arsenical drugs on pathogens.

Conclusion

Paul Ehrlich's development of arsenical drugs represents a paradigm shift in the history of medicine. His conceptualization of the "magic bullet," underpinned by the side-chain theory, and his rigorous, systematic approach to drug discovery and development laid the groundwork for modern pharmacology and chemotherapy. The journey from the toxic Atoxyl to the effective Salvarsan and the improved Neosalvarsan stands as a testament to the power of rational drug design and meticulous experimental validation. This technical guide serves to illuminate the scientific rigor and innovative thinking that propelled this monumental achievement in the fight against infectious disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The Salvarsan Wars - Proto Magazine [protomag.com]

- 3. Die experimentelle chemotherapie der spirillosen by Ehrlich, Paul, & Sahachiro Hata: (1910) | Rulon-Miller Books (ABAA / ILAB) [abebooks.com]

- 4. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paul Ehrlich: a hundred years of chemotherapy - 1891-1991 | ari.info | ari.info [animalresearch.info]

- 8. Sahachiro Hata - Wikipedia [en.wikipedia.org]

- 9. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sahachiro Hata [paul-ehrlich.de]

- 12. Die Experimentelle Chemotherapie der Spirillosen | Paul EHRLICH, Sahachiro HATA | 1st Edition [milestone-books.de]

- 13. Die Experimentelle Chemotherapie der Spirillosen | Paul EHRLICH, Sahachiro HATA | 1st Edition [milestone-books.de]

- 14. Brief History of Syphilis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfarsphenamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfarsphenamine, a synthetic organoarsenic compound, holds a significant place in the history of chemotherapy as an early treatment for syphilis. Developed as a more soluble and potentially less toxic alternative to Arsphenamine (Salvarsan), it represents a pioneering effort in the chemical modification of a lead compound to improve its therapeutic profile. This technical guide provides a comprehensive overview of the chemical structure and properties of Sulfarsphenamine, drawing on historical and contemporary scientific understanding.

Chemical Structure

The precise chemical structure of Sulfarsphenamine, like its predecessor Arsphenamine, has been a subject of scientific evolution. Initially conceptualized as a simple dimeric structure with an arsenic-arsenic double bond, modern understanding, informed by the re-evaluation of Arsphenamine's structure, suggests a more complex reality.

Historical Perspective and Modern Understanding

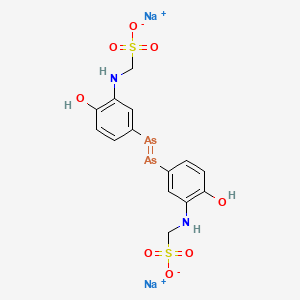

Historically, Sulfarsphenamine was believed to be disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate. This representation depicts a molecule with a central diarsene (B1235124) (As=As) bond.

However, research in the 21st century on the closely related Arsphenamine has demonstrated that it does not exist as a simple dimer with an As=As double bond. Instead, it is now understood to be a mixture of cyclic polyarsine compounds, primarily trimers and pentamers, linked by single arsenic-arsenic bonds. Given the structural similarities and shared synthetic heritage, it is highly probable that Sulfarsphenamine also exists as a mixture of cyclic oligomers rather than a discrete dimeric molecule. The sulfonate groups, introduced to enhance water solubility, would be appended to the amino groups of these cyclic structures.

The IUPAC name based on the historical dimeric structure is disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate.[1] Its Chemical Abstracts Service (CAS) registry number is 618-82-6.[1]

Table 1: Chemical Identifiers of Sulfarsphenamine

| Identifier | Value |

| Molecular Formula | C14H14As2N2Na2O8S2[1] |

| IUPAC Name | disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate[1] |

| CAS Number | 618-82-6[1] |

| Synonyms | Metarsenobillon, Myosalvarsan, Sulfarsenol |

Chemical and Physical Properties

Sulfarsphenamine is a yellow, hygroscopic powder that is known to be unstable, particularly when exposed to air.[2] Its instability necessitated storage in sealed ampoules. The introduction of sulfonate groups significantly improves its water solubility compared to Arsphenamine.

Table 2: Physicochemical Properties of Sulfarsphenamine

| Property | Value |

| Molecular Weight | 598.2 g/mol [1] |

| Appearance | Yellow, hygroscopic powder[2] |

| Solubility | Soluble in water. |

| Stability | Unstable in air, requiring storage in an inert atmosphere. |

Mechanism of Action and Signaling Pathways

The therapeutic effect of Sulfarsphenamine, like other organoarsenicals, is attributed to the in vivo release of active trivalent arsenic species. While the precise molecular targets and signaling pathways in Treponema pallidum, the causative agent of syphilis, have not been extensively elucidated for Sulfarsphenamine specifically, the general mechanism of action for trivalent arsenicals involves the disruption of essential enzymatic functions.

It is proposed that the active arsenic species avidly bind to sulfhydryl (-SH) groups present in various proteins and enzymes within the spirochete. This binding can lead to the inhibition of critical enzymes involved in cellular respiration and metabolism, ultimately leading to bacterial cell death.

The following diagram illustrates the proposed general mechanism of action for organoarsenic compounds like Sulfarsphenamine.

Experimental Protocols

Synthesis of Sulfarsphenamine (Based on historical methods)

The synthesis of Sulfarsphenamine historically involved a two-step process starting from Arsphenamine. The following is a generalized protocol based on early 20th-century chemical literature. Modern safety protocols and analytical techniques should be applied if attempting to replicate this synthesis.

Step 1: Reduction of 3-nitro-4-hydroxyphenylarsonic acid The synthesis begins with the reduction of 3-nitro-4-hydroxyphenylarsonic acid to 3-amino-4-hydroxyphenylarsonic acid (the immediate precursor to Arsphenamine).

Step 2: Formation of the Arsphenamine Base The 3-amino-4-hydroxyphenylarsonic acid is then further reduced to form the Arsphenamine base. This step is critical and requires careful control of reaction conditions to favor the formation of the desired cyclic oligomers.

Step 3: Sulfomethylation The Arsphenamine base is then reacted with formaldehyde (B43269) and sodium bisulfite. This reaction introduces the sulfonatomethyl groups onto the amino functionalities, yielding Sulfarsphenamine. The resulting product is then precipitated, washed, and dried under vacuum.

The workflow for the synthesis can be visualized as follows:

Antimicrobial Susceptibility Testing

Historically, the efficacy of anti-syphilitic drugs was evaluated through in vivo studies in animal models, such as rabbits infected with Treponema pallidum. Modern in vitro methods for assessing antimicrobial susceptibility, such as broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC), are challenging for T. pallidum due to its fastidious nature and inability to be continuously cultured in vitro. Therefore, specialized techniques and animal models remain relevant for studying the activity of compounds against this pathogen.

Conclusion

Sulfarsphenamine represents a significant milestone in the development of antimicrobial chemotherapy. While its clinical use has been superseded by safer and more effective antibiotics, the study of its chemical structure and properties provides valuable insights into the early days of drug design and the complex nature of organoarsenic compounds. Further research, employing modern analytical techniques, would be beneficial to definitively elucidate the complex polymeric structure of Sulfarsphenamine and to gain a more detailed understanding of its mechanism of action at the molecular level. This knowledge could inform the development of novel therapeutics, not only for infectious diseases but also potentially in other areas such as oncology, where arsenic compounds have found a renewed role.

References

Early Research on the Antimicrobial Spectrum of Sulfarsphenamine: A Technical Guide

Introduction

Sulfarsphenamine, an organo-arsenical compound, emerged in the early 20th century as a significant chemotherapeutic agent, part of the armamentarium against debilitating infectious diseases. Developed in the wake of Paul Ehrlich's groundbreaking discovery of Salvarsan, Sulfarsphenamine offered advantages in terms of solubility and administration. This technical guide provides an in-depth analysis of the early research into the antimicrobial spectrum of Sulfarsphenamine, tailored for researchers, scientists, and drug development professionals. It is important to note that the concept and methodology of determining a broad antimicrobial spectrum through measures like Minimum Inhibitory Concentration (MIC) were not as established in the early 20th century as they are today. Consequently, much of the early data is qualitative and focused on the agent's efficacy against specific pathogens responsible for prevalent diseases of the era.

Historical Context and Developmental Lineage

The development of Sulfarsphenamine is intrinsically linked to the pioneering work of Paul Ehrlich, who conceptualized the "magic bullet" - a compound that could selectively target and destroy pathogenic microbes without harming the host.[1][2] His research with arsenical compounds, starting with the less effective and more toxic Atoxyl, led to the synthesis of Arsphenamine (B1667614), commercially known as Salvarsan, in 1909.[2][3] Salvarsan was the first truly effective treatment for syphilis.[3]

However, Salvarsan's low solubility and the need for complex preparation for injection spurred further research. This led to the development of Neosalvarsan, a more soluble derivative.[1] Sulfarsphenamine was another such derivative, valued for its stability in solution, which simplified its administration. Prominent researchers in the United States, including John A. Kolmer, Jay F. Schamberg, and George W. Raiziss, extensively studied these arsenicals.[4][5] Raiziss, a professor of chemotherapy, was a key figure in the synthesis and evaluation of organic arsenical compounds.[4]

Known Antimicrobial Activity of Sulfarsphenamine

Early research on Sulfarsphenamine did not yield broad-spectrum antimicrobial data comparable to modern standards. The focus was primarily on its efficacy against specific, clinically relevant pathogens.

Spirocheticidal Activity: The most significant and well-documented antimicrobial property of Sulfarsphenamine was its potent activity against spirochetes, particularly Treponema pallidum, the causative agent of syphilis.[1][2][3] Like Salvarsan and Neosalvarsan, it was a mainstay in the treatment of syphilis before the advent of penicillin.[1][2]

Trypanocidal Activity: The organo-arsenicals, including compounds structurally related to Sulfarsphenamine, were also investigated for their effectiveness against trypanosomes, the protozoan parasites responsible for diseases like African sleeping sickness.[3]

Activity against other Bacteria: There is limited and largely qualitative evidence of Sulfarsphenamine's activity against other bacteria. Some early studies explored its effects on pneumococci, though it never became a primary treatment for pneumonia. The overwhelming focus of the research and clinical application remained on its anti-syphilitic properties.

Data Presentation

Due to the historical nature of the research, quantitative data on the antimicrobial spectrum of Sulfarsphenamine is scarce in the accessible literature. The following table summarizes the known activity based on qualitative descriptions from early 20th-century sources.

| Target Microorganism | Class | Disease | Documented Activity of Sulfarsphenamine |

| Treponema pallidum | Spirochete | Syphilis | Highly effective, Spirocheticidal |

| Trypanosomes | Protozoa | African Sleeping Sickness | Investigated, believed to have Trypanocidal effects |

Note: The absence of other bacteria in this table reflects the limitations of the available historical data, not necessarily a proven lack of activity.

Reconstructed Experimental Protocols of the Era

1. Preparation of the Compound:

-

Sulfarsphenamine was supplied as a powder.

-

A solution of a specific concentration was prepared, often in sterile, distilled water or saline. Its stability in solution was a key advantage over Salvarsan.

2. In Vitro Assessment (Limited Scope):

-

Culture Preparation: The target microorganism (e.g., cultures of spirochetes, though difficult to culture, or other bacteria) would be grown in a suitable liquid or on a solid medium.

-

Exposure: Various dilutions of the Sulfarsphenamine solution would be added to the microbial cultures.

-

Observation: The effect on microbial growth would be observed macroscopically (e.g., turbidity in broth, colony formation on agar) or microscopically (e.g., motility of spirochetes). The concept of a precise MIC was not yet standardized.

3. In Vivo Assessment (Primary Method of Efficacy Determination):

-

Animal Model: A suitable animal model would be infected with the pathogen. For syphilis research, rabbits were commonly used.

-

Treatment: The infected animals would be treated with varying doses of Sulfarsphenamine, often administered intravenously or intramuscularly.

-

Evaluation of Efficacy: The primary endpoints were the resolution of clinical signs of infection (e.g., healing of syphilitic lesions in rabbits) and, ultimately, the survival of the animal.

-

Toxicity Studies: The toxic effects of the drug would also be monitored in treated animals.

Conclusion

The early research on Sulfarsphenamine was driven by the urgent need for effective treatments for specific, devastating diseases like syphilis. While it proved to be a highly successful "magic bullet" against Treponema pallidum, the concept of a broad-spectrum antimicrobial agent, and the methods to determine it, were in their infancy. The available historical record highlights its potent spirocheticidal and likely trypanocidal properties. However, a detailed, quantitative understanding of its activity against a wide range of bacteria, as is standard in modern drug development, is not evident from the early scientific literature. The legacy of Sulfarsphenamine lies in its role in the pre-antibiotic era of chemotherapy, where it saved countless lives and represented a significant step forward in the rational design of antimicrobial drugs. Its use, along with other arsenicals, declined rapidly with the widespread availability of the safer and more broadly effective penicillin in the 1940s.[1][2]

References

- 1. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jameslindlibrary.org [jameslindlibrary.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. The George W. Raiziss Professorship of Biochemistry & Biophysics | Endowed Professorships | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 5. Jay Frank Schamberg - Wikipedia [en.wikipedia.org]

The "Magic Bullet": Paul Ehrlich's Concept and the Development of Sulfarsphenamine

An In-depth Technical Guide

Abstract: This technical guide details the formulation and impact of Paul Ehrlich's "Magic Bullet" concept, a cornerstone of modern pharmacology and chemotherapy. It provides a deep dive into the systematic development of the first successful chemotherapeutic agents, the organoarsenicals, culminating in Salvarsan and its more advanced derivative, Sulfarsphenamine. The guide outlines the experimental methodologies of the era, the chemical synthesis pathways, the proposed mechanism of action, and a comparative analysis of these pioneering drugs. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

The "Magic Bullet": A Conceptual Revolution in Medicine

The "Magic Bullet" (Zauberkugel) is a scientific concept developed by German Nobel laureate Paul Ehrlich in the early 20th century.[1] It describes a chemical compound designed to be a selective therapeutic agent that would target and destroy a specific disease-causing pathogen without causing harm to the host organism.[1][2] This idea was the foundation for the concept of chemotherapy, a term Ehrlich himself coined.[3][4]

Ehrlich's hypothesis was not born in a vacuum but was the culmination of his extensive work in two key fields:

-

Histology and Staining: From his earliest research, Ehrlich was fascinated by the way synthetic aniline (B41778) dyes could selectively stain specific cells and microorganisms.[1][5] He reasoned that if a chemical could selectively bind to a microbe for staining, it might also be possible to attach a toxic component to that chemical to selectively kill the microbe.[4][6]

-

Immunology: Ehrlich's "side-chain theory," for which he won the Nobel Prize in 1908, explained the specific action of antibodies.[7][8] He theorized that cells have specific receptors ("side-chains") that bind to toxins or antigens, and that antibodies are essentially shed side-chains that circulate and target these specific molecules.[7] He initially described these highly specific antibodies as the body's own "magic bullets".[7]

This fusion of chemical affinity and biological specificity led Ehrlich to prophesy that chemists could synthetically produce substances that would seek out and eliminate pathogens, laying the intellectual groundwork for targeted drug development.[7]

The Developmental Pathway of Arsenical Chemotherapeutics

Ehrlich's search for a magic bullet was not a matter of chance but a systematic, organized team effort to optimize the biological activity of a lead compound through methodical chemical modifications—a scheme that is the basis for most modern pharmaceutical research.[2]

The key steps in this pioneering drug discovery program were:

-

Lead Compound Identification (Atoxyl): The journey began with atoxyl, an organoarsenic compound found to be effective against trypanosomes, the parasites that cause sleeping sickness.[1][5] However, atoxyl was highly toxic to the host, particularly to the optic nerve, making it an unsuitable therapeutic.[6]

-

Systematic Chemical Synthesis: Recognizing the potential of arsenic, Ehrlich's team, including chemist Alfred Bertheim, began a large-scale synthesis program. They started with the known structure of atoxyl and created hundreds of chemical derivatives in an attempt to reduce toxicity while retaining or enhancing efficacy.[4][9]

-

Development of a Reliable Animal Model: A critical breakthrough was the work of Ehrlich's new colleague, Japanese bacteriologist Dr. Sahachiro Hata. Hata had successfully developed a method for reliably infecting rabbits with Treponema pallidum, the spirochete bacterium that causes syphilis.[1][10] This provided a robust model for screening the newly synthesized compounds.

-

Systematic Screening and Discovery: Hata began meticulously testing the library of arsenical compounds in the infected rabbits.[3][10] In 1909, he re-tested a compound that had previously been shelved: the 606th compound in the series.[5] This compound, arsphenamine (B1667614) , demonstrated remarkable curative properties, eliminating the syphilitic ulcers without killing the rabbits.[5][10] Ehrlich had found his first magic bullet.

-

Commercialization and Further Development: Compound 606 was named Salvarsan and was brought to market in 1910.[2] Despite its success, Salvarsan was difficult to administer due to its poor water solubility and instability in air.[2][11] This led Ehrlich's team to continue their work, resulting in the development of Neosalvarsan (Compound 914) in 1912, which was more soluble.[2][9] The lineage continued with Sulfarsphenamine , another derivative with modified properties for clinical use.

Chemical Synthesis and Structure

The synthesis of Salvarsan and its derivatives was a landmark in medicinal chemistry.

Synthesis of Arsphenamine (Salvarsan)

The starting material for Salvarsan was 3-nitro-4-hydroxyphenylarsonic acid .[7] Ehrlich's original method involved a one-step reduction using sodium dithionite (B78146) (Na₂S₂O₄), which simultaneously reduced the nitro group (-NO₂) to an amino group (-NH₂) and the pentavalent arsenic acid (-AsO(OH)₂) to its trivalent state.[7] However, this process was often difficult to reproduce and could introduce sulfur-containing impurities.[5][7]

A more reliable two-step synthesis was later developed:[7]

-

Nitro Group Reduction: The starting material is treated to selectively reduce the nitro group to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid.

-

Arsenic Acid Reduction: The resulting arsonic acid is then reduced, typically with hypophosphorous acid, to yield the final arsphenamine base.[7]

Chemical Structure

Ehrlich initially proposed that Salvarsan existed as a dimer with an arsenic-arsenic double bond (As=As), analogous to azobenzene (B91143) compounds.[2] This structure was cited in textbooks for nearly a century. However, in 2005, extensive mass spectrometric analysis definitively showed this to be incorrect. Salvarsan is actually a mixture of cyclic polyarsine compounds, primarily a trimer (RAs)₃ and a pentamer (RAs)₅, linked by arsenic-arsenic single bonds.[2][11]

Neosalvarsan and Sulfarsphenamine are derivatives of this core arsphenamine structure, modified at the amino groups to improve solubility and stability.

-

Neosalvarsan (Neoarsphenamine): A formaldehyde (B43269) sulfoxylate (B1233899) derivative.[2]

-

Sulfarsphenamine: A disodium (B8443419) dimethylenesulfonate derivative, where sulfonatomethyl groups (-CH₂SO₃Na) are attached to the amino groups.[1]

Proposed Mechanism of Action

The arsenical drugs developed by Ehrlich are now understood to be prodrugs .[2] They are not active in the form they are administered but are metabolized in vivo into the active therapeutic agent.

-

In Vivo Activation: The cyclic arsphenamine structures (Salvarsan, Neosalvarsan, Sulfarsphenamine) are slowly oxidized in the body. This process breaks the As-As bonds and forms the monomeric, trivalent arsenoxide, oxophenarsine (B1217976) .[12][13] Interestingly, oxophenarsine was compound #599 in Ehrlich's original series but was initially disregarded due to its perceived higher toxicity.[12]

-

Enzyme Inhibition: The active arsenoxide is highly reactive towards sulfhydryl (-SH) groups.[14] It is believed to exert its toxic effect on the pathogen by binding to cysteine residues within essential parasitic enzymes, thereby inactivating them and leading to the microbe's death. The selectivity of the drug (higher toxicity to the parasite than the host) is attributed to differences in the uptake of the drug or the sensitivity of key enzymes between the pathogen and host cells.

Preclinical Evaluation & Experimental Protocols

The preclinical evaluation of Salvarsan represents one of the first systematic uses of an animal model to screen for therapeutic efficacy and safety. While detailed protocols as understood today are not available from historical records, the general methodology can be reconstructed.

-

Animal Model: The primary model was the rabbit, which was known to be susceptible to syphilis and develop characteristic lesions (chancres).[3]

-

Inoculation: Rabbits were inoculated with live Treponema pallidum spirochetes to induce the disease.[1]

-

Compound Administration: The synthesized arsenical compounds were administered to the infected rabbits, likely via intravenous injection for Salvarsan and Neosalvarsan.[5] One of the key advantages of Sulfarsphenamine was its suitability for intramuscular injection, which was clinically simpler and safer.

-

Efficacy Assessment: The primary endpoint for efficacy was the visible cure of syphilitic lesions (ulcers).[10] Hata observed that Compound 606 caused the ulcers to disappear completely within three weeks.[5][10]

-

Toxicity Assessment: The primary endpoint for toxicity was the survival of the animal. A successful compound had to cure the disease without killing the host.[3]

-

Confirmation of Cure (Lymph Node Transfer): To ensure the infection was truly eradicated and not just latent, a more rigorous test was employed. Lymph nodes from a treated and seemingly cured rabbit were removed and transferred to a healthy rabbit. If the second rabbit did not develop syphilis, the cure in the first animal was considered complete.

It is critical to note that these experiments were conducted over a century ago, and the detailed, standardized protocols common in modern pharmacology (e.g., precise dosing regimens, control groups, statistical analysis) were not yet established.

Comparative Properties and Data

Quantitative data from the early 20th century, such as the therapeutic index (ratio of the maximum non-toxic dose to the minimum effective dose), is scarce and not reported in the standardized manner of modern pharmacology. The following table summarizes the known comparative properties of these key arsenicals.

| Property | Salvarsan (Arsphenamine) | Neosalvarsan (Neoarsphenamine) | Sulfarsphenamine |

| Compound No. | 606 | 914 | - |

| Year Introduced | 1910[2] | 1912[2] | c. 1920s |

| Chemical Formula | (C₆H₆AsNO)ₓ · HCl | C₁₃H₁₃As₂N₂NaO₄S[2] | C₁₄H₁₄As₂N₂Na₂O₈S₂[1] |

| Key Structural Feature | Arsphenamine base | Formaldehyde sulfoxylate derivative | Dimethylenesulfonate derivative[1] |

| Solubility in Water | Poor; required complex preparation.[11] | Improved; more easily dissolved.[2] | Good; stable in solution. |

| Toxicity | Highest of the three; side effects noted.[2] | Less toxic than Salvarsan.[9] | Generally considered less toxic than Salvarsan. |

| Administration Route | Intravenous (IV) infusion.[5] | Intravenous (IV) injection. | Intramuscular (IM) injection possible. |

| Stability | Highly unstable in air; required careful handling.[11] | More stable than Salvarsan but required storage in sealed vials. | More stable in solution. |

Conclusion

The "Magic Bullet" concept conceived by Paul Ehrlich was a paradigm shift that transformed medicine from observational to interventional, creating the scientific foundation for targeted chemotherapy. His systematic, multidisciplinary approach—combining organic chemistry, microbiology, and in vivo testing—led to the development of Salvarsan, the first truly effective treatment against a major infectious disease like syphilis. The subsequent evolution to Neosalvarsan and Sulfarsphenamine demonstrates an early example of iterative drug design, modifying a lead compound to improve its physicochemical and clinical properties. While these arsenical drugs have since been replaced by safer and more effective antibiotics like penicillin, the logical and scientific principles behind their discovery remain the bedrock of modern pharmaceutical research and development.

References

- 1. Sulfarsphenamine | C14H14As2N2Na2O8S2 | CID 71510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arsphenamine - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 6. CN101397258A - Process for preparation of 3,3-diamino-4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Arsphenamine. Медицинский портал Vrachi.name [en-test.vrachi.name]

- 9. jameslindlibrary.org [jameslindlibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. AT233135B - Process for the preparation of 4,4'-diamino-1,1'-dianthraquinonylene - Google Patents [patents.google.com]

The Dawn of Chemotherapy: A Technical Guide to Salvarsan, Neosalvarsan, and Sulfarsphenamine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Historical Significance and Core Science of the First "Magic Bullets."

Executive Summary

At the turn of the 20th century, the medical community's arsenal (B13267) against systemic bacterial infections was tragically limited, with treatments often as dangerous as the diseases they sought to cure. This landscape was irrevocably altered by the pioneering work of Paul Ehrlich and his multidisciplinary team. Their systematic, target-oriented approach to drug discovery culminated in the development of Salvarsan, the first effective chemotherapeutic agent, fundamentally reshaping our understanding of medicine. This technical guide provides a detailed examination of the historical and scientific significance of Salvarsan (Arsphenamine), its successor Neosalvarsan, and the related compound Sulfarsphenamine. It delves into their discovery, chemical properties, mechanisms of action, and the experimental foundations upon which this new era of targeted therapy was built. For the drug development professional, this document serves as a historical case study in lead optimization, formulation challenges, and the paradigm-shifting impact of rational drug design.

The Genesis of a "Magic Bullet": Paul Ehrlich's Vision

Prior to the early 1900s, treatments for infectious diseases like syphilis were archaic and perilous, primarily relying on highly toxic inorganic mercury compounds that caused severe side effects, including ulcerations and tooth loss.[1] The German physician and scientist Paul Ehrlich envisioned a revolutionary concept: a "magic bullet" (Zauberkugel), a chemical compound that could selectively target and destroy pathogenic microbes without harming the host's cells.[2][3] This idea was born from his earlier work with synthetic dyes, where he observed that certain dyes would selectively stain specific cells and microorganisms.[2] This principle of selective affinity became the cornerstone of modern chemotherapy.[3][4]

Ehrlich's quest for a magic bullet led him to establish a systematic, organized team effort—a novel approach that is the basis for most modern pharmaceutical research.[2][5] His team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, embarked on a methodical search for an effective treatment for syphilis, a devastating and widespread disease caused by the spirochete Treponema pallidum.[2][6]

Salvarsan (Arsphenamine): The First Triumph

Discovery and Development

Ehrlich's team focused on organoarsenic compounds, inspired by the limited success of the toxic drug Atoxyl against trypanosomes, which are similar to spirochetes.[2] Alfred Bertheim synthesized hundreds of Atoxyl derivatives, and Sahachiro Hata, a Japanese bacteriologist, meticulously screened them for antisyphilitic activity in a rabbit model.[2] In 1909, after numerous trials, compound number 606, arsphenamine (B1667614), proved to be highly effective.[2] Marketed by Hoechst AG in 1910 under the trade name Salvarsan—a portmanteau of "saving arsenic"—it was the first truly effective, man-made antimicrobial agent.[2][6]

Chemical Properties and Structure

Salvarsan (Arsphenamine) was distributed as a yellow, crystalline, hygroscopic powder.[2] Its chemical structure was a subject of debate for nearly a century. Ehrlich initially proposed a structure with an arsenic-arsenic double bond (As=As). However, extensive mass spectrometric analysis in 2005 revealed that Salvarsan is actually a mixture of cyclic trimers and pentamers with arsenic-arsenic single bonds.[2]

Mechanism of Action

Salvarsan and its derivatives are prodrugs, meaning they are metabolized in the body into their active, more toxic form.[4] It is believed that the cyclic structures slowly release an oxidized species, which is likely responsible for its antisyphilitic properties.[2] The active trivalent arsenic compound is thought to exert its effect by binding to sulfhydryl (-SH) groups on essential proteins within the spirochetes, thereby inactivating critical enzymes and disrupting their cellular functions.

Therapeutic Use and Challenges

Salvarsan was a groundbreaking treatment for syphilis, relapsing fever, and African trypanosomiasis.[2] However, its administration was fraught with difficulty. The powder was highly unstable in air and had poor water solubility.[2][7] This necessitated a complex preparation process where the drug had to be dissolved in several hundred milliliters of sterile water with minimal air exposure to create a solution for intravenous injection.[2][6] Improper handling and administration could lead to severe side effects, including rashes and liver damage, prompting Ehrlich to lament that "the step from the laboratory to the patient's bedside ... is extraordinarily arduous and fraught with danger."[2][6]

Neosalvarsan (Neoarsphenamine): An Improvement in Usability

Development

In response to the practical challenges of Salvarsan, Ehrlich's laboratory developed a more soluble derivative, Neosalvarsan (neoarsphenamine or "compound 914"), which became available in 1912.[2][5] This new formulation was a significant step in improving the safety and accessibility of syphilis treatment.

Chemical Properties and Structure

Neosalvarsan is the sodium salt of 3,3'-diamino-4,4'-dihydroxyarsenobenzene-N-formaldehydesulfoxylate. This modification made it more water-soluble and easier to prepare for injection.[2] Like Salvarsan, it is also presumed to exist as a mixture of differently sized rings with arsenic-arsenic single bonds.[5]

Advantages and Disadvantages

The primary advantage of Neosalvarsan was its improved solubility and ease of administration. However, it was slightly less effective than Salvarsan.[2] Furthermore, it was still susceptible to oxidation and had to be stored in sealed vials under a nitrogen atmosphere.[2] Side effects such as nausea and vomiting were still common.[2]

Sulfarsphenamine: A Further Refinement

Development and Advantages

Sulfarsphenamine was another arsenical compound developed in the ongoing effort to improve upon Salvarsan. A key advantage of Sulfarsphenamine was its stability in solution, which was greater than that of both Salvarsan and Neosalvarsan. This stability allowed for intramuscular injection, which was a significant benefit in clinical practice, particularly for patients with difficult venous access, such as infants with congenital syphilis.

Chemical Properties and Structure

Sulfarsphenamine is chemically distinct, with two N-methylene sulfonic acid groups attached to the amino groups of the arsphenamine core. This structure contributed to its stability and allowed for different administration routes.

Quantitative Data Summary

| Property | Salvarsan (Arsphenamine) | Neosalvarsan (Neoarsphenamine) | Sulfarsphenamine |

| Year Introduced | 1910[2] | 1912[2][5] | c. 1920s |

| Chemical Formula | C₁₂H₁₄As₂Cl₂N₂O₂ (as dihydrochloride)[8] | C₁₃H₁₃As₂N₂NaO₄S[5] | C₁₄H₁₄As₂N₂Na₂O₈S₂ |

| Molar Mass | 439.00 g/mol [8] | 466.15 g/mol [5] | 598.2 g/mol |

| Key Advantage | First effective chemotherapeutic agent.[2] | Improved water solubility and ease of administration.[2] | Stable in solution, allowing for intramuscular injection. |

| Key Disadvantages | Poor water solubility, unstable in air, difficult to administer.[2] | Slightly less effective than Salvarsan, still required storage under nitrogen.[2] | Potential for delayed toxic reactions. |

Experimental Protocols

Protocol for Evaluating Antisyphilitic Activity in a Rabbit Model (Based on Hata's Experiments)

-

Animal Model: Healthy adult male rabbits were used as the experimental subjects.

-

Inoculation: A pure culture of Treponema pallidum was obtained from a syphilitic lesion. The rabbits were inoculated intratesticularly with the spirochete culture to induce a localized syphilitic infection (orchitis).

-

Observation Period: The infection was allowed to establish over several weeks, with regular monitoring for the development of characteristic lesions and confirmation of the presence of motile spirochetes via dark-field microscopy of samples from the lesions.

-

Compound Preparation: The organoarsenic compound to be tested (e.g., Salvarsan) was carefully prepared as a solution suitable for injection according to the specific requirements of the compound.

-

Administration: A single dose of the prepared compound was administered to the infected rabbits, typically via intravenous injection into an ear vein. A range of doses was tested across different groups of animals to determine both efficacy and toxicity.

-

Post-Treatment Monitoring: The animals were observed daily for any signs of toxicity or adverse reactions to the administered compound. The syphilitic lesions were examined regularly.

-

Efficacy Assessment: The primary endpoint for efficacy was the complete disappearance of motile Treponema pallidum from the lesions. The healing of the lesions themselves was a secondary endpoint.

-

Results: Compound 606 (Salvarsan) was identified as the most effective, leading to the rapid clearance of spirochetes and the healing of lesions with a single dose at a concentration that was non-lethal to the rabbits.

Protocol for the Synthesis of Salvarsan

A two-step synthesis method, which was found to be more reliable than Ehrlich's original one-step reduction, is outlined below:

-

Step 1: Reduction of the Nitro Group: 3-nitro-4-hydroxyphenylarsonic acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled, and sodium dithionite (B78146) is added. This selectively reduces the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-amino-4-hydroxyphenylarsonic acid.

-

Step 2: Reduction of the Arsonic Acid: The 3-amino-4-hydroxyphenylarsonic acid is then treated with a reducing agent such as hypophosphorous acid. This reduces the arsonic acid group (AsV) to the arseno group (AsI), leading to the formation of the cyclic polyarsine structures that constitute Salvarsan.

-

Isolation: The product, Salvarsan, is then isolated from the reaction mixture, typically as the hydrochloride salt to improve its stability.

Visualizations

Diagram 1: The Developmental Pathway of Arsenical Chemotherapy

Caption: Logical progression from a toxic lead compound to optimized therapeutic agents.

Diagram 2: Simplified Workflow for Salvarsan Synthesis

Caption: A two-step synthesis pathway for producing Salvarsan.

Diagram 3: Hypothesized Mechanism of Action

Caption: Prodrug activation and subsequent targeting of pathogen enzymes.

Historical Significance and Legacy

The introduction of Salvarsan was a watershed moment in the history of medicine. It represented a paradigm shift away from empirical remedies and towards rational, targeted drug design. The key legacies of Salvarsan and its successors are:

-

The Birth of Chemotherapy: Ehrlich's work laid the foundation for the entire field of chemotherapy, defined as the use of chemical substances to treat disease.[4]

-

Proof of the "Magic Bullet" Concept: Salvarsan was the first tangible proof that a specific chemical could be synthesized to combat a specific disease-causing organism.[3]

-

Establishment of Modern Drug Discovery: The systematic, multidisciplinary team approach to screening and optimizing lead compounds became the blueprint for modern pharmaceutical research and development.[5]

-

Conquering a Scourge: For the first time, medicine had an effective weapon against syphilis, a disease that had caused immense suffering for centuries.[1]

While these arsenical compounds were eventually supplanted by the safer and more effective antibiotic penicillin in the 1940s, their impact remains undeniable.[2] They not only saved countless lives but also ushered in a new age of scientific medicine, forever changing the way we approach the treatment of infectious diseases.

References

- 1. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 2. Arsphenamine - Wikipedia [en.wikipedia.org]

- 3. Arsphenamine | drug | Britannica [britannica.com]

- 4. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Toxicological Profile of Early Arsenical Antimicrobials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dawn of the 20th century witnessed a revolution in medicine with the advent of chemotherapy, pioneered by Paul Ehrlich's "magic bullets." Among the first of these were the arsenical antimicrobials, a class of drugs that offered the first effective treatments for devastating diseases like syphilis and trypanosomiasis. However, their efficacy was shadowed by significant toxicity. This technical guide provides a comprehensive toxicological profile of three key early arsenical antimicrobials: Salvarsan (arsphenamine), Neosalvarsan (neoarsphenamine), and Atoxyl (sodium arsanilate).

Executive Summary

Early arsenical antimicrobials represented a groundbreaking advance in the fight against infectious diseases. Their mechanism of action, rooted in the interaction of arsenic with microbial physiology, also underpinned their toxicity in humans. This guide delves into the quantitative toxicological data, experimental methodologies of the era, and the molecular pathways affected by these compounds. While effective, their narrow therapeutic window and severe side effects, including organ damage and sensory impairment, ultimately led to their replacement by safer alternatives like penicillin. Understanding the toxicological profile of these pioneering drugs offers valuable lessons for modern drug development, particularly in the realms of targeted therapy and toxicity prediction.

Quantitative Toxicological Data

The determination of lethal doses was a cornerstone of early 20th-century toxicology. The following tables summarize the available quantitative data for Salvarsan, Neosalvarsan, and Atoxyl. It is important to note that historical data may lack the precision and standardization of modern toxicological studies.

| Compound | Animal Model | Route of Administration | Highest Tolerated Dose (g/kg) | Reference |

| Arsphenamine (Salvarsan) | Rat | Intravenous | ~ 0.105 | [1] |

| Neoarsphenamine | Rat | Intravenous | ~ 0.254 | [1] |

Table 1: Comparative Intravenous Toxicity of Salvarsan and Neosalvarsan in Rats. This data indicates that Neosalvarsan was approximately 2.4 times less toxic than Salvarsan when administered intravenously to rats[1].

| Compound | Animal Model | Route of Administration | Relative Toxicity | Reference |

| Neoarsphenamine vs. Arsphenamine | Mouse | Subcutaneous | Neoarsphenamine is half as toxic as Arsphenamine | [2] |

| Neoarsphenamine vs. Arsphenamine | Rat | Subcutaneous | Neoarsphenamine is twice as toxic as Arsphenamine | [2] |

Table 2: Comparative Subcutaneous Toxicity of Salvarsan and Neosalvarsan. The toxicity of these compounds varied significantly depending on the animal model used[2].

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Sodium Arsanilate (Atoxyl) | Rat | Subcutaneous | 75 | [3] |

| Sodium Arsanilate (Atoxyl) | Rat | Intravenous | 335 | [3] |

| Sodium Arsenite | Rat | Subcutaneous | 12 | [4] |

| Sodium Arsenite | Mouse | Subcutaneous | 16.5 | [4] |

Table 3: Lethal Dose (LD50) of Atoxyl and Sodium Arsenite. This data highlights the significant toxicity of these arsenical compounds. For context, the LD50 of the inorganic arsenical, sodium arsenite, is also included[3][4].

Experimental Protocols of the Early 20th Century

The toxicological evaluation of early arsenical antimicrobials was largely pioneered by Paul Ehrlich and his laboratory. His approach was systematic and rigorous for its time, laying the groundwork for modern preclinical safety testing[5].

General Principles:

-

Animal Models: The primary animal models used were rabbits, rats, and mice[4][6]. For efficacy testing against syphilis, rabbits were specifically chosen as they could be reliably infected with Treponema pallidum[7].

-

Dose Determination: A key objective was to determine the dosis tolerata (tolerated dose) and the dosis curativa (curative dose) to establish a therapeutic index.

-

Route of Administration: Intravenous and subcutaneous injections were the most common routes for toxicity studies, mimicking the clinical use of these drugs[1][2].

-

Observation: Animals were observed for signs of toxicity, including weight loss, behavioral changes, and mortality. Post-mortem examinations were often conducted to identify organ damage[8].

Determination of Lethal Dose (LD50):

The concept of the median lethal dose (LD50), the dose required to kill 50% of a test population, was formally introduced by J.W. Trevan in 1927 and became a standard measure of acute toxicity[9]. The general procedure involved:

-

Dose-Ranging: Preliminary studies were conducted on a small number of animals to determine the approximate range of lethal doses.

-

Group Testing: A larger number of animals were divided into groups, with each group receiving a different dose of the substance.

-

Mortality Observation: The number of deaths in each group was recorded over a specified period, typically 24 hours to 14 days[10].

-

Calculation: The LD50 value was then calculated from the dose-response data.

Core Toxicological Mechanisms and Signaling Pathways

The toxicity of early arsenical antimicrobials stems from the fundamental biochemistry of arsenic. Trivalent arsenicals, the active form of these drugs, readily interact with sulfhydryl (-SH) groups present in proteins, disrupting their structure and function[11][12][13][14][15][16]. This interaction is a key mechanism of both their antimicrobial action and their toxicity to the host.

Inhibition of Sulfhydryl-Containing Enzymes

Many vital enzymes rely on free sulfhydryl groups for their catalytic activity. Trivalent arsenicals form stable covalent bonds with these groups, leading to enzyme inhibition and disruption of critical cellular processes.

Induction of Oxidative Stress

Arsenic compounds are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidants, such as glutathione (B108866) (GSH)[17][18]. This imbalance leads to damage of cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death.

Organ-Specific Toxicities

Salvarsan and Neosalvarsan: Hepatotoxicity and Dermatitis

Clinical use of Salvarsan and Neosalvarsan was associated with a range of adverse effects, most notably liver damage and skin reactions[19].

-

Hepatotoxicity: The precise molecular pathway of Salvarsan-induced liver injury is not fully elucidated from historical records, but it is likely a combination of direct cytotoxic effects due to enzyme inhibition and oxidative stress, as well as potential immune-mediated responses[20][21][22][23]. The liver, being the primary site of drug metabolism, would have been exposed to high concentrations of the arsenical and its metabolites.

-

Dermatitis: Skin rashes, ranging from mild erythema to severe exfoliative dermatitis, were a recognized complication[19]. The underlying mechanism is thought to be an immune-mediated hypersensitivity reaction to the drug or its metabolites acting as haptens.

Atoxyl: Ototoxicity and Optic Neuropathy

Atoxyl, while effective against trypanosomiasis, was notoriously toxic to the auditory and optic nerves.

-

Ototoxicity: Atoxyl caused degeneration of the inner ear structures, including the hair cells, leading to hearing loss and vestibular dysfunction[24].

-

Optic Neuropathy: A significant and often irreversible side effect of Atoxyl was optic nerve atrophy, leading to blindness[3]. The proposed mechanism involves damage to the retinal ganglion cell axons within the papillomacular bundle and disruption of mitochondrial function, leading to energy depletion and apoptosis of these critical neurons[25][26].

Conclusion

The early arsenical antimicrobials, born from Paul Ehrlich's vision of targeted chemotherapy, marked a pivotal moment in medical history. Their toxicological profile, however, serves as a stark reminder of the delicate balance between therapeutic efficacy and patient safety. The methodologies developed to assess their toxicity laid the foundation for modern drug safety evaluation. While these compounds have been relegated to the annals of medical history, the study of their mechanisms of action and toxicity continues to provide valuable insights for the development of safer and more effective antimicrobial agents. The legacy of Salvarsan, Neosalvarsan, and Atoxyl is not just in the lives they saved, but also in the enduring lessons they offer to the fields of toxicology and drug development.

References

- 1. COMPARATIVE STUDIES OF THE TOXICITY OF ARSPHENAMINE AND NEOARSPHENAMINE. - ProQuest [proquest.com]

- 2. Neoarsphenamine Research Chemical|For Research [benchchem.com]

- 3. Sodium Arsanilate | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KoreaMed [koreamed.org]

- 5. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biobasedpress.eu [biobasedpress.eu]

- 7. researchgate.net [researchgate.net]

- 8. Arsenic Toxicity: Clinical Assessment | Environmental Medicine | ATSDR [archive.cdc.gov]

- 9. Background and Definitions - Building Confidence in New Evidence Streams for Human Health Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. The Historical Development of Animal [dash.harvard.edu]

- 12. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidating arsenic-bound proteins in the protein data bank: data mining and amino acid cross-validation through Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05987A [pubs.rsc.org]

- 14. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Therapeutic and analytical applications of arsenic binding to proteins - Metallomics (RSC Publishing) DOI:10.1039/C4MT00222A [pubs.rsc.org]

- 17. Arsenic-induced oxidative stress and its reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Experimentally (atoxyl) induced ampullar degeneration and damage to the maculae utriculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Toxic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acquired Optic Neuropathy: First, Undo Harm - American Academy of Ophthalmology [aao.org]

The In Vivo Bioactivation of Sulfarsphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfarsphenamine is an organoarsenical compound, historically used in the treatment of syphilis and other spirochetal infections. As a prodrug, it requires in vivo bioactivation to exert its therapeutic effect. This technical guide provides a comprehensive overview of the core principles underlying the in vivo bioactivation of Sulfarsphenamine, drawing upon the available scientific literature for this class of compounds. While specific quantitative data and detailed experimental protocols for Sulfarsphenamine are limited due to its historical significance and subsequent replacement by modern antibiotics, this guide extrapolates from closely related analogues like Arsphenamine (Salvarsan) and Neoarsphenamine to present a cohesive understanding of its metabolic fate and activation.